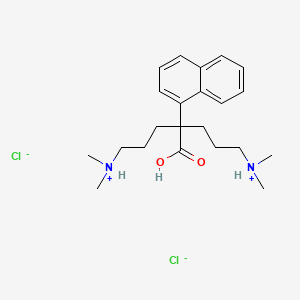
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride is a chemical compound known for its complex structure and diverse applications. It is characterized by the presence of a naphthalene ring and two dimethylamino propyl groups, making it a versatile compound in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of naphthaleneacetic acid with dimethylaminopropylamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. This leads to the formation of substituted naphthaleneacetic acid derivatives.
Applications De Recherche Scientifique
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The naphthalene ring structure allows for interactions with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(dimethylamino)propyl)-, dihydrochloride can be compared with similar compounds such as:
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(diethylamino)propyl)-, dihydrochloride: This compound has diethylamino groups instead of dimethylamino groups, leading to differences in its chemical properties and biological activities.
1-Naphthaleneacetic acid, alpha,alpha-bis(3-(methylamino)propyl)-, dihydrochloride:
These comparisons highlight the unique features of this compound, particularly its specific interactions and applications in various fields.
Propriétés
Numéro CAS |
6394-76-9 |
|---|---|
Formule moléculaire |
C22H34Cl2N2O2 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
[4-carboxy-7-(dimethylazaniumyl)-4-naphthalen-1-ylheptyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23(2)16-8-14-22(21(25)26,15-9-17-24(3)4)20-13-7-11-18-10-5-6-12-19(18)20;;/h5-7,10-13H,8-9,14-17H2,1-4H3,(H,25,26);2*1H |
Clé InChI |
BKZBRBRFMRWGNZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCC(CCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

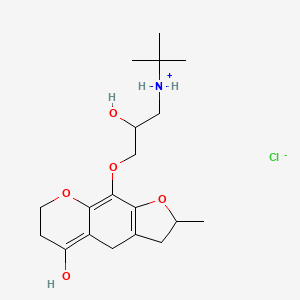
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)

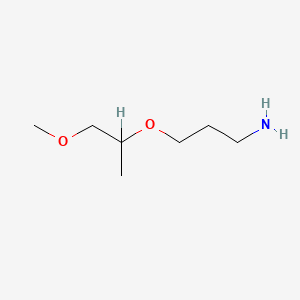
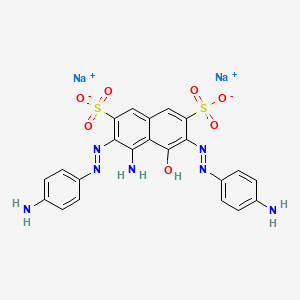

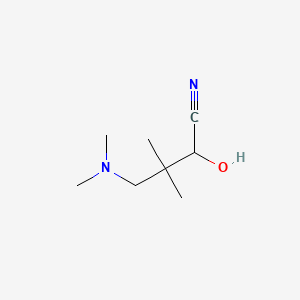
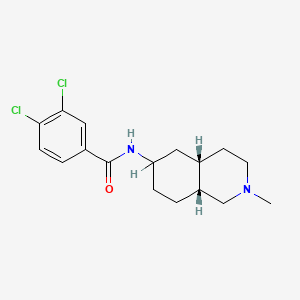

![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
